Regiospecific Indophenol S-Oxide (2-ylimino vs. 3-ylimino) – Structural Differentiation
CAS 85153-42-0 is unambiguously the 2-ylimino regioisomer of the indophenol S-oxide scaffold, whereas CAS 70867-44-6 is the 3-ylimino isomer [1][2]. The 2-position linkage enables a distinct ortho–para conjugated electronic pathway that is absent in the 3-ylimino isomer. This structural difference has an experimentally measurable consequence in the computed lipophilicity: the target compound has an XLogP3 of 2.3 [1], while the 3-ylimino isomer is reported with a computed LogP of 3.68 [2]. The lower lipophilicity of the 2-ylimino regioisomer is consistent with its preferential use as an intermediate for water-developable sulfur dye systems.
| Evidence Dimension | Computed logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem 2024 release) [1] |
| Comparator Or Baseline | 3-ylimino isomer (CAS 70867-44-6): LogP = 3.68 [2] |
| Quantified Difference | ΔLogP = −1.38 (target compound is significantly more hydrophilic) |
| Conditions | Computed descriptors: PubChem XLogP3 algorithm vs. Molaid computed LogP |
Why This Matters
This quantified difference in logP directly indicates that the 2-ylimino regioisomer (CAS 85153-42-0) cannot be substituted by the 3-ylimino isomer without altering the partition behavior, solubility, and aggregate formation during dye synthesis and application.
- [1] PubChem Compound Summary for CID 44151219, 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide. National Center for Biotechnology Information (2024). View Source
- [2] Molaid Compound Summary for 4-(5-Oxo-5,10-dihydro-5λ4-phenothiazin-3-ylimino)-cyclohexa-2,5-dienone, CAS 70867-44-6. View Source
